molecular formula C6H4N4O3 B2917759 4-Nitro-2,1,3-benzoxadiazol-5-amine CAS No. 18333-71-6

4-Nitro-2,1,3-benzoxadiazol-5-amine

Cat. No. B2917759
CAS RN: 18333-71-6
M. Wt: 180.123
InChI Key: REYOCEWWSNTXIK-UHFFFAOYSA-N
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Description

4-Nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound with the CAS Number: 18333-71-6 . It has a molecular weight of 180.12 .


Molecular Structure Analysis

The molecular structure of 4-Nitro-2,1,3-benzoxadiazol-5-amine is represented by the InChI Code: 1S/C6H4N4O3/c7-3-1-2-4-5 (9-13-8-4)6 (3)10 (11)12/h1-2H,7H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Nitro-2,1,3-benzoxadiazol-5-amine include a molecular weight of 180.12 . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the sources I accessed .

Scientific Research Applications

Fluorogenic Labeling for Neurotransmitter Analysis

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been utilized as a fluorogenic labeling reagent for in vivo analysis of amino acid neurotransmitters. The compound is effective for high-speed, online microdialysis-capillary electrophoresis assays, offering improved limits of detection for glutamate and GABA. In vivo measurements in the rat striatum demonstrate the assay's effectiveness, highlighting its potential for sensitive and rapid neurotransmitter analysis (Klinker & Bowser, 2007).

High-Performance Liquid Chromatography (HPLC) Analysis of Amines and Amino Acids

The compound has been used in derivatization of amines and amino acids for HPLC analysis. The literature from 2001 to 2010 has been reviewed, emphasizing the applicability of the compound in analytical methods and instrumental developments (Aboul-Enein, Elbashir, & Suliman, 2011).

Chemical Transformation and Structural Analysis

Transformation of Substituted Anilines

4-Fluoro-2,1,3-benzoxadiazole, derived from the treatment of certain anilines, can be nitrated to form a nitro derivative. This highlights the compound's role in chemical transformations and potential applications in synthetic chemistry (Nunno, Florio, & Todesco, 1970).

Chromogenic Probe for Metal Detection

A chromogenic probe based on 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD) has been developed for rapid and visual detection of Hg2+. This indicates the potential use of the compound in environmental monitoring and safety assessments (Wang et al., 2013).

Enzyme Inhibition and Cytotoxic Activity

Glutathione S-transferase Inhibition

Certain derivatives of 7-nitro-2,1,3-benzoxadiazole have been identified as efficient inhibitors of glutathione S-transferase P1-1. These inhibitors exhibit cytotoxic activity in various cell lines, indicating their potential as anticancer agents (Turella et al., 2005).

Mechanism of Action

One of the ligands, N-(3-chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine (also called 0X3), was used as a starting point for the further design of HIF-2α inhibitors . This suggests that 4-Nitro-2,1,3-benzoxadiazol-5-amine could potentially have similar applications.

Safety and Hazards

While specific safety and hazard information for 4-Nitro-2,1,3-benzoxadiazol-5-amine was not found, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYOCEWWSNTXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2,1,3-benzoxadiazol-5-amine

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